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Compound of Interest

tert-Butyl 4-formylpiperidine-1-
Compound Name:
carboxylate

Cat. No. 8029969

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the structural and electronic properties of key intermediates is paramount.
This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl 4-
formylpiperidine-1-carboxylate, a crucial building block in the synthesis of various
pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopic data, outlines the experimental protocols for their acquisition,
and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The empirical formula for tert-Butyl 4-formylpiperidine-1-carboxylate is C11H1oNOs, with a
molecular weight of 213.27 g/mol . The structural features of this molecule have been
elucidated using *H NMR, 13C NMR, and FT-IR spectroscopy. The quantitative data from these
analyses are summarized in the tables below.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides insight into the hydrogen environments within the molecule.
The chemical shifts (0) are reported in parts per million (ppm) relative to a standard reference.
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Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
9.65 s 1H H-C=0
3.95 m 2H N-CH:z (axial)
2.85 t 2H N-CHz (equatorial)
2.40 m 1H CH-C=0
1.80 m 2H CH: (piperidine ring)
1.60 m 2H CHz (piperidine ring)
1.45 s 9H C(CHs)s3

Table 1: *H NMR Spectroscopic Data for tert-Butyl 4-formylpiperidine-1-carboxylate.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy identifies the different carbon environments in the molecule.

Chemical Shift (ppm)

Assighment

204.5 C=0 (aldehyde)
154.8 C=0 (carbamate)
79.5 C(CHs)3

49.5 CH-C=0

43.5 N-CH:

28.4 C(CHs)3

25.5 CH: (piperidine ring)

Table 2: 13C NMR Spectroscopic Data for tert-Butyl 4-formylpiperidine-1-carboxylate.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule based on their
vibrational frequencies.

Wavenumber (cm~?) Intensity Assignment

2975 Strong C-H stretch (alkane)
2850 Medium C-H stretch (alkane)
2720 Weak C-H stretch (aldehyde)
1725 Strong C=0 stretch (aldehyde)
1690 Strong C=0 stretch (carbamate)
1420 Medium C-H bend (alkane)

1160 Strong C-O stretch

Table 3: FT-IR Spectroscopic Data for tert-Butyl 4-formylpiperidine-1-carboxylate.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR
spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of tert-Butyl 4-formylpiperidine-1-carboxylate is accurately
weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDClIs).

e The solution is transferred to a 5 mm NMR tube.

o A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for
chemical shift referencing (6 = 0.00 ppm).

Data Acquisition:
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e 1H and 3C NMR spectra are recorded on a high-resolution NMR spectrometer, typically
operating at a frequency of 400 MHz for *H and 100 MHz for 13C.

e For a standard *H NMR spectrum, a sufficient number of scans are acquired to achieve an
adequate signal-to-noise ratio.

e For 3C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and
enhance sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of the neat compound is prepared for analysis. A small drop of
liquid tert-Butyl 4-formylpiperidine-1-carboxylate is placed between two potassium bromide
(KBr) or sodium chloride (NaCl) plates. The plates are gently pressed together to form a
uniform thin film.

Data Acquisition:
e The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
o Abackground spectrum of the clean salt plates is first recorded.

o The sample is then placed in the spectrometer's sample compartment, and the spectrum is
acquired over a typical range of 4000-400 cm~1.

» The final spectrum is presented in terms of transmittance or absorbance as a function of
wavenumber (cm~1).

Logical Workflow for Spectroscopic Analysis

The process of acquiring and interpreting spectroscopic data follows a logical progression to
elucidate the structure of a molecule. This workflow ensures a systematic approach to
structural characterization.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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